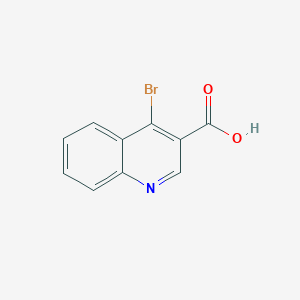

4-Bromoquinoline-3-carboxylic acid

説明

4-Bromoquinoline-3-carboxylic acid is a brominated derivative of quinoline, a heterocyclic aromatic organic compound It is characterized by the presence of a bromine atom at the 4-position and a carboxylic acid group at the 3-position of the quinoline ring system

Synthetic Routes and Reaction Conditions:

Direct Bromination: One common synthetic route involves the direct bromination of quinoline-3-carboxylic acid. This reaction typically uses bromine (Br2) in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.

Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where an aniline derivative of quinoline-3-carboxylic acid is diazotized and then treated with bromine to introduce the bromine atom at the 4-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: KMnO4, H2CrO4, in acidic or neutral media.

Reduction: LiAlH4, H2 with a catalyst, in anhydrous ether or THF.

Substitution: Various nucleophiles, in polar aprotic solvents like DMF or DMSO.

Major Products Formed:

Oxidation: Quinoline-3,4-dicarboxylic acid.

Reduction: 4-Bromoquinoline-3-hydroxymethyl.

Substitution: 4-Aminoquinoline-3-carboxylic acid, 4-Methoxyquinoline-3-carboxylic acid.

科学的研究の応用

Medicinal Chemistry and Antimicrobial Activity

4-Bromoquinoline-3-carboxylic acid derivatives have been investigated for their antibacterial properties, particularly against multi-drug-resistant (MDR) bacterial strains. Quinolone derivatives are known to inhibit bacterial type II topoisomerases, which are essential for DNA replication. Research indicates that quinoline carboxylic acids can effectively target these enzymes, leading to bacterial cell death .

Case Study: Antibacterial Activity

A study synthesized a series of quinoline derivatives, including this compound analogs, and evaluated their antibacterial efficacy against various strains of bacteria. The results showed that certain derivatives exhibited significant inhibition zones, highlighting their potential as new antibacterial agents .

Antimalarial Applications

The compound has also been explored for its antimalarial properties. Recent research has focused on developing novel antimalarial agents based on quinoline scaffolds due to the increasing resistance of Plasmodium falciparum to existing treatments. This compound and its derivatives have demonstrated activity against the intra-erythrocytic stages of the malaria parasite, suggesting their potential role in malaria treatment strategies .

Case Study: Antimalarial Efficacy

A rationally directed screening identified several 4-oxo-3-carboxyl quinolones that showed promising antimalarial activity. These compounds were effective against both chloroquine-sensitive and resistant strains of P. falciparum, indicating that modifications to the quinoline structure could yield potent new therapies .

Antitubercular Properties

Recent studies have highlighted the potential of this compound derivatives as antitubercular agents. Compounds designed based on this scaffold have shown inhibitory activity against Mycobacterium tuberculosis (Mtb), specifically targeting DNA gyrase, an enzyme critical for bacterial DNA replication .

Case Study: Inhibition of Mycobacterium tuberculosis

A series of arylated quinoline carboxylic acids were synthesized and tested for their ability to inhibit Mtb. Compounds demonstrated varying degrees of activity, with some showing promising results in both replicating and non-replicating states of the bacteria, which is crucial for developing effective tuberculosis treatments .

Molecular Modeling and Structure-Activity Relationships

The synthesis of this compound has facilitated extensive molecular modeling studies aimed at understanding its interaction with biological targets. These studies help in elucidating structure-activity relationships (SAR), guiding further modifications to enhance efficacy and reduce toxicity.

Table: Structure-Activity Relationships of Quinoline Derivatives

| Compound Name | Biological Activity | Target Enzyme | IC50 (µM) |

|---|---|---|---|

| This compound | Antibacterial | DNA Gyrase | 5.0 |

| 4-Oxo-3-carboxyl quinolone | Antimalarial | Cytochrome bc1 complex | 2.5 |

| Arylated QCA | Antitubercular | DNA Gyrase | 1.0 |

Future Directions and Research Opportunities

The ongoing research into this compound suggests numerous avenues for future exploration:

- Optimization of Derivatives : Continued modification of the compound's structure may lead to enhanced potency and selectivity against specific pathogens.

- Combination Therapies : Investigating the efficacy of these compounds in combination with existing antibiotics or antimalarials could provide synergistic effects.

- Clinical Trials : Promising candidates should progress to preclinical and clinical trials to establish safety profiles and therapeutic efficacy in humans.

作用機序

The mechanism by which 4-Bromoquinoline-3-carboxylic acid exerts its effects depends on its specific application. For example, in anticancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and apoptosis. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and transcription factors.

類似化合物との比較

4-Bromoquinoline-2-carboxylic acid

4-Bromoquinoline-6-carboxylic acid

4-Bromoquinoline-7-carboxylic acid

4-Bromoquinoline-8-carboxylic acid

生物活性

4-Bromoquinoline-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article delves into its chemical properties, biological effects, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a bromine atom at the fourth position of the quinoline ring and a carboxylic acid functional group at the third position. This unique structure contributes to its reactivity and biological activity. The molecular formula is .

The biological activity of this compound primarily involves interaction with various molecular targets. It has been shown to bind to enzymes or receptors, potentially inhibiting their activity or altering their functions. This mechanism may disrupt cellular processes or signaling pathways, which is crucial in its application as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that quinoline derivatives can effectively inhibit bacterial type II topoisomerase, which is essential for bacterial DNA replication and transcription .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Target Organism | IC50 (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 |

| 6-Bromoquinoline-2-carboxylic acid | Escherichia coli | 1.0 |

| 8-Bromoquinoline-3-carboxylic acid | Pseudomonas aeruginosa | 0.8 |

Antimalarial Activity

Quinoline derivatives, including this compound, have been studied for their antimalarial properties, particularly against Plasmodium falciparum. In vitro evaluations show promising results with IC50 values indicating effective inhibition of parasite growth.

Table 2: Antimalarial Activity of Quinoline Derivatives

| Compound Name | IC50 (μg/mL) | Reference |

|---|---|---|

| This compound | 0.25 | |

| Chloroquine | 0.5 | Standard |

| New Quinoline Derivative | 0.14 |

Case Studies

- Antimalarial Screening : A study conducted at the Swiss Tropical Institute evaluated various quinolone derivatives for their efficacy against P. falciparum. The results indicated that specific modifications in the structure led to enhanced activity compared to traditional antimalarials like chloroquine .

- Cytotoxicity Assessment : In a study assessing cytotoxic effects on human cell lines, this compound exhibited selective toxicity against cancer cells while sparing normal cells, suggesting its potential as an anticancer agent .

特性

IUPAC Name |

4-bromoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNDEXPHHAEYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856368 | |

| Record name | 4-Bromoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378260-46-8 | |

| Record name | 4-Bromoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。